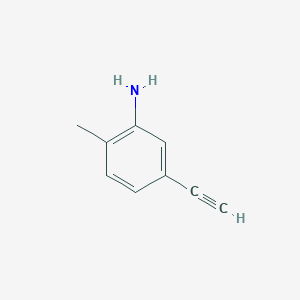










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10]C(C)(O)C)[CH:5]=[CH:6][C:7]=1[CH3:8].[OH-].[K+].O>C1(C)C=CC=CC=1.CCOCC>[C:9]([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH:3]=1)[NH2:1])#[CH:10] |f:1.2|
|


|
Name
|
4-(3-amino-4-methylphenyl)-2-methylbut-3-yn-2-ol
|
|
Quantity
|
509 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1C)C#CC(C)(O)C
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 min
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were partitioned
|
|
Type
|
CUSTOM
|
|
Details
|
The volatile materials were removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
providing a yellow/brown solid
|
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated carefully
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C=1C=CC(=C(N)C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |